Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C15H16Cl2O3 and a molecular weight of 315.1917 . This compound is characterized by the presence of a cyclohexane ring substituted with a methyl ester group and a 3,5-dichlorobenzoyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms in the dichlorobenzoyl group.
Major Products
Oxidation: 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylic acid.
Reduction: Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(3-chlorobenzoyl)cyclohexane-1-carboxylate
- Methyl 1-(4-chlorobenzoyl)cyclohexane-1-carboxylate
- Methyl 1-(3,5-difluorobenzoyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate is unique due to the presence of two chlorine atoms on the benzoyl group, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C15H16Cl2O3 |
---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
methyl 1-(3,5-dichlorobenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H16Cl2O3/c1-20-14(19)15(5-3-2-4-6-15)13(18)10-7-11(16)9-12(17)8-10/h7-9H,2-6H2,1H3 |
InChI Key |
RRDUKVQOUFYMOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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